molecular formula C21H24N6O3S B2799198 5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile CAS No. 941243-69-2

5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2799198
CAS No.: 941243-69-2
M. Wt: 440.52
InChI Key: ACFJEKJGUNPAQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including an imidazole ring, a piperidine ring, a phenyl ring, an oxazole ring, and a nitrile group . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through condensation reactions . For example, compounds with an imidazole ring can be synthesized from glyoxal and ammonia .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The imidazole ring, for instance, can exist in two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the imidazole ring is known to participate in a variety of reactions due to its amphoteric nature .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Reactivity

Research on oxazole derivatives and their synthesis highlights the creation of new heterocycles through specific reactions. For example, the reaction of 4-carboxaldehyde-2-phenyl-2H-1,2,3-triazole with malononitrile in the presence of piperidine leads to the formation of various heterocycles including triazolomalonitrile, which further reacts to produce different derivatives such as amino, hydrazinyl, and aminopyrazole carbonitriles (M. A. E. Sekily et al., 2017). This demonstrates the versatility of oxazole compounds in synthesizing a wide range of heterocyclic structures, which can be foundational for developing new chemical entities with diverse applications.

Antimicrobial and Antioxidant Activities

A significant area of application for these compounds is in the development of antimicrobial and antioxidant agents. For instance, new series of oxadiazole derivatives have been synthesized and evaluated for their biological activities. Compounds such as 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides have been screened against various enzymes and shown potential antimicrobial activities (H. Khalid et al., 2016). These studies underline the promising application of oxazole derivatives in discovering new therapeutic agents.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Imidazole derivatives are known to exhibit a wide range of biological activities such as antibacterial, antitumor, antioxidant, and more .

Future Directions

The future directions for this compound could involve exploring its potential applications in various fields, given the wide range of biological activities exhibited by imidazole derivatives .

Properties

IUPAC Name

5-(3-imidazol-1-ylpropylamino)-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3S/c22-15-19-21(24-9-4-11-26-14-10-23-16-26)30-20(25-19)17-5-7-18(8-6-17)31(28,29)27-12-2-1-3-13-27/h5-8,10,14,16,24H,1-4,9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFJEKJGUNPAQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCCCN4C=CN=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.